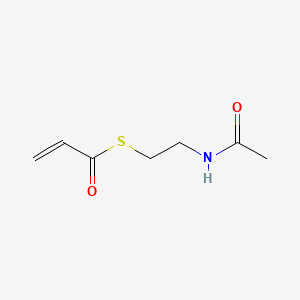

S-Acrylyl-N-acetylcysteamine

Description

Significance of Thioester Biomimetics in Biochemical Research

Thioesters are highly important intermediates in numerous metabolic processes, including the biosynthesis of fatty acids, polyketides, and non-ribosomal peptides. nih.gov In these pathways, the acyl groups are activated by being attached to a carrier molecule, most commonly Coenzyme A (CoA) or an acyl carrier protein (ACP), via a thioester bond. nih.gov This activation facilitates a variety of crucial enzymatic reactions, such as Claisen condensations, which form the carbon-carbon bonds that build the backbones of these natural products. nih.govnih.gov

The direct use of natural acyl-CoA thioesters in laboratory settings, however, presents significant challenges. They are often expensive to produce, can be unstable, and their large, polar structure prevents them from easily crossing cell membranes, limiting their use in living cells. nih.govd-nb.info To overcome these limitations, researchers have developed structurally simplified, synthetic mimics of these natural thioesters. nih.govresearchgate.net

Among the most widely used mimics are N-acetylcysteamine (NAC) thioesters, often abbreviated as SNAC esters. researchgate.net N-acetylcysteamine represents the minimal functional unit of the phosphopantetheine arm of Coenzyme A. nih.gov SNAC thioesters are advantageous because they are smaller, more stable, and cell-permeable, allowing them to be fed to microbial cultures to study biosynthetic pathways in vivo. nih.govd-nb.info The use of these biomimetic probes has become an essential strategy for:

Elucidating complex biosynthetic pathways. nih.gov

Investigating the mechanisms and substrate specificities of enzymes like polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs). nih.govresearchgate.net

Generating novel or "unnatural" natural products through precursor-directed biosynthesis and mutasynthesis, where synthetic precursors are incorporated by engineered biosynthetic machinery. nih.govd-nb.info

Overview of S-Acrylyl-N-acetylcysteamine as a Research Tool

This compound is a specific type of SNAC thioester, where the acyl group is derived from acrylic acid. It functions as a synthetic analogue of the natural intermediate, acrylyl-CoA. pnas.org Acrylyl-CoA and similar α,β-unsaturated thioesters are substrates for various enzymes, including a class of flavoenzymes known as enoyl-thioester reductases (ECRs), which are involved in fatty acid and polyketide biosynthesis. pnas.org

By providing this compound to an enzymatic system or a whole-cell culture, researchers can directly test the activity and substrate tolerance of enzymes that are hypothesized to act on unsaturated thioesters. For example, it has been used as a substrate analogue to study crotonyl-CoA carboxylase/reductase (Ccr), an enzyme that can catalyze the reductive carboxylation of α,β-unsaturated thioesters. pnas.org In one study, Ccr from Rhodobacter sphaeroides was shown to accept acryloyl-CoA, yielding methylmalonyl-CoA. pnas.org The SNAC version, this compound, serves as a practical tool for such mechanistic studies.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H11NO2S |

| Molecular Weight | 173.23 g/mol |

| IUPAC Name | S-(2-acetamidoethyl) prop-2-enethioate |

| CAS Number | 126070 (from PubChem CID) |

| Structure | CH2=CHCO-S-CH2CH2NHCOCH3 |

Data sourced from PubChem. nih.gov

Table 2: Examples of Research Findings Using this compound and Related Compounds

| Research Area | Enzyme/System Studied | Finding | Reference |

|---|---|---|---|

| Enzyme Stereochemistry | Crotonyl-CoA Carboxylase/Reductase (Ccr) | Used acryloyl-CoA (the CoA analog) to study the stereochemical course of carboxylation, determining that the enzyme produces (2S)-methylmalonyl-CoA. | pnas.org |

| Polyketide Biosynthesis | Type III Polyketide Synthases | SNAC thioesters in general are used to feed pathways and generate novel polyketides by providing alternative starter or extender units. | mdpi.com |

| Antibiotic Biosynthesis | Thienamycin (B194209) Biosynthesis | Studies on related pathways have used various SNAC thioesters to probe the substrate specificity of enzymes involved in building the antibiotic's side chain. | pnas.org |

| Metabolic Engineering | Saccharomyces cerevisiae | Feeding activated SNAC esters is a key strategy to supply precursors for heterologously expressed PKS and NRPS pathways in yeast. | nih.gov |

Historical Development and Evolution of its Research Applications

The development of this compound as a research tool is intrinsically linked to the broader history of using thioester mimics to study natural product biosynthesis.

Early Foundations: The concept emerged from the need to understand the assembly-line logic of large, multi-domain megasynthases like PKSs and NRPSs, which were discovered to be responsible for many important antibiotics and other bioactive compounds. nih.govnih.gov Early biochemical studies in the late 20th century established the central role of CoA and pantetheine (B1680023) thioesters in these pathways. nih.govpnas.org

The Rise of Biomimetics: The synthesis and application of N-acetylcysteamine (SNAC) thioesters as simplified, functional mimics of CoA thioesters marked a significant methodological advance. nih.gov This allowed researchers to bypass the limitations of working with the natural cofactors. Initial applications focused on confirming the function and determining the basic substrate tolerance of individual enzyme domains in vitro. nih.gov For instance, synthetic SNAC thioesters of various peptide chains were used to test the activity of thioesterase (TE) domains, which are responsible for releasing the final product from the synthase. nih.gov

Expansion into Synthetic Biology: As the fields of metabolic engineering and synthetic biology matured, the application of SNAC esters evolved from simple mechanistic probes to powerful tools for generating novel compounds. researchgate.net Researchers began synthesizing a wider variety of SNAC esters, including those with unsaturated bonds like this compound, to explore and exploit the full catalytic potential of biosynthetic enzymes. researchgate.netpnas.org

Modern Applications: Today, this compound and other tailored SNAC esters are used in sophisticated chemoenzymatic strategies. researchgate.net These approaches combine chemical synthesis of precursors with the catalytic power of enzymes to create complex molecules. They are integral to efforts to engineer microbial hosts like E. coli and Saccharomyces cerevisiae for the recombinant production of valuable polyketides and non-ribosomal peptides, where feeding synthetic SNAC precursors can boost yields or create new-to-nature derivatives. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

96837-32-0 |

|---|---|

Molecular Formula |

C7H11NO2S |

Molecular Weight |

173.24 g/mol |

IUPAC Name |

S-(2-acetamidoethyl) prop-2-enethioate |

InChI |

InChI=1S/C7H11NO2S/c1-3-7(10)11-5-4-8-6(2)9/h3H,1,4-5H2,2H3,(H,8,9) |

InChI Key |

AOTWQUHMALRMJO-UHFFFAOYSA-N |

SMILES |

CC(=O)NCCSC(=O)C=C |

Canonical SMILES |

CC(=O)NCCSC(=O)C=C |

Other CAS No. |

96837-32-0 |

Synonyms |

S-acrylyl-N-acetylcysteamine SANAC |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization for Research Applications

Established Chemical Synthetic Routes for S-Acrylyl-N-acetylcysteamine

The chemical synthesis of this compound, an acyl-SNAC thioester, is fundamental for its use as a biomimetic substrate. preprints.org N-Acetylcysteamine (SNAC) thioesters are widely used because they effectively mimic the 4'-phosphopantetheine (B1211885) arm that attaches substrates to acyl carrier proteins (ACPs), allowing for simplified in vitro studies of complex enzymatic systems. mdpi.compreprints.org

The formation of the thioester bond is the critical step in synthesizing acyl-SNAC compounds. This is typically achieved by coupling the free thiol of N-acetylcysteamine (HSNAC) with a carboxylic acid. Several established methods facilitate this transformation.

One of the most common approaches is direct esterification (or more accurately, thioesterification) using a carboxylic acid and a coupling agent. The Steglich esterification conditions, which utilize a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), are frequently employed. mdpi.com The reaction involves the activation of the carboxylic acid by the coupling agent, followed by nucleophilic attack from the thiol of N-acetylcysteamine.

Alternative strategies include trans-thioesterification from more reactive thioesters, such as thiophenol esters, or the use of acylating agents derived from Meldrum's acid, which can undergo rapid thioesterification through decarboxylation. researchgate.net The choice of method often depends on the complexity of the acyl group and the desired reaction scale.

Table 1: Common Coupling Reagents for SNAC Thioester Formation

| Coupling Reagent | Abbreviation | Typical Catalyst/Additive | Key Features | Reference |

|---|---|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDC·HCl | 4-Dimethylaminopyridine (DMAP) | Water-soluble byproducts, facilitating easier purification. | mdpi.com |

| N,N'-Dicyclohexylcarbodiimide | DCC | 4-Dimethylaminopyridine (DMAP) | Forms an insoluble dicyclohexylurea (DCU) byproduct that can be removed by filtration. | researchgate.net |

| Thiophenol Esters | - | Base or catalyst | Used in trans-thioesterification reactions. | researchgate.net |

| Meldrum's Acid Derivatives | - | Heat | Allows for rapid thioesterification via a decarboxylation mechanism. | researchgate.net |

To synthesize this compound specifically, the acrylyl group must be introduced. This can be accomplished by reacting N-acetylcysteamine with an activated form of acrylic acid. A straightforward method involves the use of acryloyl chloride in the presence of a base to neutralize the HCl byproduct. scispace.com This approach is direct but requires careful handling of the reactive and lachrymatory acryloyl chloride.

Alternatively, acrylic acid itself can be coupled directly to N-acetylcysteamine using the thioesterification conditions described previously (e.g., EDC/DMAP). mdpi.com This avoids the use of the highly reactive acyl chloride and is often preferred for laboratory-scale synthesis. The selection of the specific strategy depends on factors like substrate stability, desired yield, and reaction scale.

Acylation of N-acetylcysteamine (SNAC) for Thioester Formation

Chemo-Enzymatic Approaches for Analog Synthesis

Chemo-enzymatic synthesis combines the efficiency of chemical methods with the high selectivity of biocatalysts. nih.govmit.edu This hybrid approach is particularly valuable for producing complex analogs of natural products. nih.gov In the context of this compound, chemically synthesized acyl-SNAC thioesters serve as crucial substrates for enzymatic transformations. beilstein-journals.org

For example, modules from polyketide synthases (PKS) can be used in vitro to process SNAC-thioester substrates. beilstein-journals.org Researchers have successfully used various acyl-SNACs, including those with different chain lengths and functional groups, to probe the substrate tolerance of ketosynthase (KS) domains. researchgate.net This allows for the one-pot enzymatic synthesis of complex structures, such as the polyketide tylactone, starting from chemically synthesized SNAC ester precursors. beilstein-journals.org Similarly, thioesterase (TE) domains from NRPS systems have been used as biocatalysts for the macrocyclization of linear SNAC-derivatized peptides, demonstrating the power of using these mimics for in vitro enzymatic studies. nih.gov

Derivatization Strategies for Mechanistic Probes and Labeled Compounds

Modifying the structure of this compound is essential for creating tools to investigate biological pathways and enzyme mechanisms. mdpi.com These derivatization strategies include isotopic labeling and systematic structural modifications for structure-activity relationship (SAR) studies.

Isotopic labeling is a powerful technique for tracing the metabolic fate of molecules and understanding reaction mechanisms. nih.gov By incorporating stable isotopes such as ¹³C, ¹⁵N, or ²H into the this compound molecule, researchers can track its incorporation into larger products or identify which atoms are involved in specific enzymatic transformations.

Labeling can be achieved by using isotopically labeled starting materials in the chemical synthesis. For instance, ¹³C-labeled acrylic acid or ¹⁵N-labeled cysteamine (B1669678) could be used to introduce a heavy isotope into the desired moiety. In metabolic studies, cells can be supplied with labeled precursors like ¹³C-glucose, which are then converted into acetyl-CoA and other building blocks, leading to the incorporation of the label into acetylated proteins and other metabolites. nih.gov Mass spectrometry can then be used to measure the incorporation of the isotopic label, providing quantitative data on pathway dynamics. nih.gov This approach is invaluable for elucidating the role of acyl-SNACs in complex biosynthetic assemblies.

Structure-activity relationship (SAR) studies involve synthesizing a series of analogs with systematic structural changes to determine which molecular features are critical for biological activity. nih.govnih.gov For this compound, modifications can be made to the acrylyl group or the N-acetylcysteamine backbone.

For example, studies on related N-acryloyl compounds have shown that modifications to the molecule can significantly impact cytotoxicity. nih.gov In the context of chemobiosynthesis, various acyl-SNAC thioesters have been fed to engineered PKS systems to produce novel polyketide analogs. nih.gov These experiments revealed that the efficiency of incorporation by the PKS machinery is sensitive to the structure of the acyl group; for instance, increasing the chain length from propionyl to valeryl led to a marked decrease in product formation. nih.gov Such studies are crucial for understanding enzyme-substrate specificity and for engineering biosynthetic pathways to produce novel compounds.

Table 2: Examples of Acyl-SNAC Analogs for SAR and Chemobiosynthesis

| Acyl Group | Intended Use/Study | Key Finding | Reference |

|---|---|---|---|

| Acrylyl | Enzyme inhibition studies | Can act as an inhibitor of fatty acid synthases. | nih.gov |

| Propionyl | Chemobiosynthesis with DEBS1 | Efficiently incorporated to produce triketide lactones. | nih.gov |

| Butyryl | Chemobiosynthesis with DEBS1 | Incorporated efficiently to produce 15-R-6-dEB analogues. | nih.gov |

| Valeryl | Chemobiosynthesis with DEBS1 | Showed a clear reduction in product formation compared to shorter chains. | nih.gov |

| Crotonyl | Chemobiosynthesis with DEBS1 | Likely acts as an inactivator of the PKS enzyme. | nih.gov |

| Linear Peptides | Substrate for Thioesterase (TE) domains | Used to study enzyme-catalyzed peptide macrocyclization. | nih.gov |

Isotopic Labeling for Pathway Elucidation

Methodological Considerations in Research-Scale Synthesis

The synthesis of this compound and its derivatives for research applications involves specific chemical strategies designed to create the thioester linkage between the N-acetylcysteamine (SNAC) thiol and an acryloyl group or other acyl moieties. The methodologies employed are tailored to ensure high yields, purity, and stability of the final product, which often serves as a substrate analog or a probe in biochemical and biosynthetic studies. mdpi.comnih.gov Key considerations in research-scale synthesis include the choice of coupling method, reaction conditions, and purification techniques to manage the reactivity of the starting materials and the potential for side reactions. mdpi.commdpi.com

Synthetic Strategies and Coupling Agents

The formation of the thioester bond in this compound and related compounds is typically achieved through the reaction of N-acetylcysteamine with an activated carboxylic acid derivative. Several standard and specialized coupling methods are utilized in research settings.

One common approach is the Steglich esterification , which is adapted for thioester synthesis. This method involves reacting the carboxylic acid (e.g., acrylic acid) and N-acetylcysteamine in the presence of a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC*HCl), and a catalyst, typically 4-dimethylaminopyridine (DMAP). mdpi.com The reaction is usually conducted in an aprotic solvent like dichloromethane (B109758) (CH2Cl2) at an initial temperature of 0 °C, followed by stirring at room temperature. mdpi.com

Another widely used coupling agent is 1,1'-carbonyldiimidazole (B1668759) (CDI). sigmaaldrich.com In this method, the carboxylic acid is first activated by CDI to form an acylimidazolide intermediate, which then readily reacts with the thiol group of N-acetylcysteamine to yield the desired thioester. d-nb.info This procedure is valued for its mild conditions and the straightforward removal of byproducts. d-nb.info

For α,β-unsaturated thioesters like this compound, certain coupling methods may be more suitable than others to avoid side reactions such as Michael addition. Research into the synthesis of similar α,β-unsaturated acyl-CoAs has shown that ethyl chloroformate (ECF)-mediated coupling is an effective strategy. mdpi.com This method was successful in producing acrylyl-CoA and other enoyl-CoA compounds where CDI activation was not suitable. mdpi.com A related approach for synthesizing acrylamide (B121943) derivatives involves the direct use of acryloyl chloride with a nucleophile in the presence of a non-nucleophilic base like triethylamine (B128534) (NEt3). mdpi.com

The table below summarizes various coupling methods used for the synthesis of SNAC thioesters.

| Coupling Method | Key Reagents | Typical Solvent | General Application |

|---|---|---|---|

| Steglich Thioesterification | Carboxylic Acid, N-acetylcysteamine, EDC*HCl, DMAP | CH2Cl2 | General synthesis of SNAC thioesters. mdpi.com |

| CDI Activation | Carboxylic Acid, N-acetylcysteamine, CDI | THF | Used for activating malonic acids for thioesterification. d-nb.info |

| Acyl Chloride Acylation | Acryloyl Chloride, N-acetylcysteamine, NEt3 | CH2Cl2 | Direct acylation, effective for forming acrylamides and potentially acrylyl thioesters. mdpi.com |

| ECF-Mediated Coupling | Carboxylic Acid, N-acetylcysteamine, Ethyl Chloroformate (ECF), NEt3 | THF | Preferred for synthesizing α,β-unsaturated thioesters. mdpi.comethz.ch |

Reaction Conditions and Purification

The success of research-scale synthesis hinges on the careful control of reaction parameters and rigorous purification of the product.

Reaction Conditions:

Temperature: Reactions are frequently initiated at 0 °C to control the initial exothermic reaction and minimize side product formation, before being allowed to warm to room temperature for the completion of the reaction. mdpi.commdpi.com

Solvents: Anhydrous aprotic solvents such as dichloromethane (CH2Cl2), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are commonly employed to prevent hydrolysis of activated intermediates and the final thioester product. mdpi.comd-nb.info

Atmosphere: To prevent oxidation of the thiol group and other sensitive reagents, syntheses are often carried out under an inert atmosphere, such as nitrogen (N2) or argon (Ar). mdpi.com

Purification: Post-reaction workup is critical for removing unreacted starting materials, coupling agents, and byproducts. A typical workup involves washing the organic reaction mixture with aqueous solutions. Saturated aqueous ammonium (B1175870) chloride (NH4Cl) or sodium bicarbonate (NaHCO3) are used to quench the reaction and remove acidic or basic components. mdpi.commdpi.com The organic phase is then washed with brine, dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4), and concentrated in vacuo. mdpi.commdpi.com

Final purification to achieve the high purity required for research applications is almost always accomplished using chromatography. mdpi.commdpi.com Depending on the scale and the properties of the compound, this can involve:

Flash column chromatography on silica (B1680970) gel. mdpi.com

High-Performance Liquid Chromatography (HPLC) , particularly semi-preparative HPLC, for achieving very high purity. mdpi.com

The following table outlines typical conditions and purification steps found in the synthesis of SNAC thioester derivatives for research.

| Parameter | Description | Reference Example |

|---|---|---|

| Temperature | Cooled to 0 °C, then warmed to room temperature. | Steglich esterification for SNAC thioester formation. mdpi.com |

| Solvent | Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF). | General procedures for thioester and amide synthesis. mdpi.comd-nb.info |

| Workup | Dilution with saturated aq. NH4Cl or NaHCO3, extraction with an organic solvent (e.g., CH2Cl2, EtOAc), washing with brine. | General procedures for SNAC thioester synthesis. mdpi.comd-nb.info |

| Drying Agent | Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4). | Used after aqueous workup and before solvent evaporation. mdpi.commdpi.com |

| Purification | Semi-preparative HPLC or flash chromatography on silica gel. | Required to isolate pure product for biosynthetic studies. mdpi.commdpi.com |

Derivatization for Research Applications

S-Acyl-N-acetylcysteamine compounds are frequently synthesized as biomimetic analogs of natural acyl-coenzyme A thioesters. mdpi.comd-nb.info These synthetic probes are essential for studying the mechanisms and substrate specificities of enzymes involved in polyketide and non-ribosomal peptide biosynthesis. mdpi.comnih.gov For instance, aminoacyl-SNACs are synthesized to investigate the condensation domains of nonribosomal peptide synthetases (NRPSs). nih.gov Similarly, complex polyketide-SNAC thioesters are prepared to study the enzymatic domains of polyketide synthases (PKSs). mdpi.com The synthesis of these complex derivatives often requires multi-step pathways, including the use of protecting groups and specialized cross-coupling reactions, such as the Suzuki–Miyaura reaction, to introduce specific functionalities while preserving the sensitive thioester linkage. mdpi.com

Biochemical Reactivity and Enzymatic Interactions of S Acrylyl N Acetylcysteamine and Its Analogs

S-Acrylyl-N-acetylcysteamine as a Substrate Mimetic for Acyl Carrier Protein (ACP)-Tethered Intermediates

This compound and its analogs serve as effective mimics for the natural ACP-tethered intermediates in various biosynthetic pathways. mdpi.comnih.gov The N-acetylcysteamine (SNAC) moiety provides a simplified, yet functionally relevant, substitute for the complex phosphopantetheine arm of ACP, enabling detailed kinetic and mechanistic studies of individual enzyme domains that would otherwise be challenging with the native, protein-bound substrates. mdpi.comnih.gov

In the realm of polyketide biosynthesis, SNAC thioesters are instrumental in probing the function of PKS modules. mdpi.comnih.gov These synthases are responsible for producing a vast array of structurally diverse and biologically active natural products. mdpi.comnih.gov The core process involves the stepwise condensation of small carboxylic acid units, with the growing polyketide chain attached to an ACP domain. mdpi.com

SNAC-based substrate analogs have been successfully employed to investigate various enzymatic activities within PKS systems. For instance, they have been used as test surrogates for ACP-tethered intermediates to study oxygenase domains. nih.gov In one study, β-keto thioesters with SNAC units were synthesized to investigate an oxygenase from the oocydin pathway, revealing its function in inserting oxygen into β-ketoacyl moieties. nih.gov This highlights the utility of SNAC mimics in elucidating novel enzymatic transformations within PKS assembly lines.

Furthermore, these mimics are crucial for understanding the initial loading and subsequent extension steps in polyketide synthesis. They can be used to probe the substrate tolerance of ketosynthase (KS) domains, which catalyze the carbon-carbon bond-forming Claisen condensation reactions. acs.org By incubating PKS domains with various acyl-SNACs, researchers can determine which building blocks are accepted and processed, providing insights into the molecular basis of substrate recognition.

The table below presents examples of how SNAC thioesters have been utilized in the study of PKS systems.

| PKS System/Enzyme Studied | SNAC-Thioester Analog Used | Research Focus | Key Finding |

| Oocydin pathway oxygenase (OocK) | β-keto thioester SNACs | Characterization of oxygen insertion | Enzyme inserts oxygen into β-ketoacyl moieties to yield malonyl ester SNAC products. nih.gov |

| Epothilone (B1246373) Synthase (EpoC) | Various N-acetylcysteamine thioesters | Investigation of condensation with enzyme-bound carbanion | Mass shifts on the EpoC ACP domain were consistent with condensation reactions. acs.org |

| FK506 Biosynthesis | Allylmalonyl-SNAC | Restoration of FK506 production in a mutant strain | Addition of the SNAC analog restored the production of the polyketide FK506. nih.gov |

Similar to PKS, non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that synthesize a wide range of important peptide natural products. nih.govnih.gov The growing peptide chain is tethered to a peptidyl carrier protein (PCP), a domain analogous to the ACP in PKSs. nih.gov Aminoacyl-N-acetylcysteamine thioesters (aminoacyl-SNACs) have been developed as small-molecule substrates to investigate the condensation (C) domains of NRPSs, which are responsible for peptide bond formation. nih.gov

The use of aminoacyl-SNACs allows for the characterization of C-domain substrate specificity, which is crucial for efforts in the engineered biosynthesis of novel peptides. nih.gov For example, studies on the C-domain from enterobactin (B1671361) synthetase using various aminoacyl-SNACs as acceptor substrates demonstrated high selectivity for the natural substrate analog, L-Ser-SNAC. nih.gov Conversely, when L- and D-Phe-SNACs were used as donor substrates for the first C-domain of tyrocidine synthetase, a clear preference for the D-amino acid was observed. nih.gov These findings underscore the utility of SNAC mimics in dissecting the stereospecificity and substrate preferences of individual NRPS domains.

The following table summarizes the application of aminoacyl-SNACs in studying NRPS systems.

| NRPS System/Enzyme Studied | Aminoacyl-SNAC Analog Used | Research Focus | Key Finding |

| Enterobactin Synthetase C-domain | Various aminoacyl-SNACs | Evaluation of downstream (acceptor) substrate selectivity | High selectivity for the natural substrate analog L-Ser-SNAC was observed. nih.gov |

| Tyrocidine Synthetase C-domain | L- and D-Phe-SNACs | Evaluation of upstream (donor) substrate selectivity | The enzyme showed clear D- versus L-selectivity. nih.gov |

A key application of this compound and its analogs is in the systematic evaluation of enzyme substrate promiscuity and specificity. nih.govmdpi.commnhn.fr Enzyme promiscuity, the ability of an enzyme to catalyze reactions other than its primary physiological one, is a significant factor in the evolution of new metabolic pathways. nih.gov By synthesizing a library of structurally diverse SNAC thioesters, researchers can systematically test the substrate tolerance of a given enzyme domain. mdpi.com

This approach has been used to study various enzyme classes, including acyltransferases (ATs) in PKS and fatty acid synthase (FAS) systems. rsc.orgplos.org The ability to screen a wide range of potential substrates allows for the identification of enzymes with broad substrate acceptance, which are valuable candidates for biocatalysis and synthetic biology applications. uni-marburg.de For instance, mutations can be introduced into an enzyme, and the resulting changes in substrate specificity can be rapidly assessed using a panel of SNAC analogs. This can guide the engineering of enzymes with altered or enhanced catalytic activities. uni-marburg.de

The study of substrate promiscuity is not limited to identifying which substrates are accepted but also extends to understanding the kinetic parameters (kcat and Km) associated with their processing. This provides a quantitative measure of an enzyme's efficiency with non-native substrates. mnhn.fr Such detailed characterization is essential for predicting the outcomes of pathway engineering and for designing novel biosynthetic routes to valuable compounds.

Mimicry in Non-Ribosomal Peptide Synthetase (NRPS) Systems

Interactions with Carboxylase/Reductase Enzymes

This compound and related compounds have also been instrumental in studying the mechanisms of carboxylase/reductase enzymes, particularly those that act on α,β-unsaturated thioesters. pnas.orgresearchgate.net

Enoyl-CoA carboxylases/reductases (ECRs) are a class of enzymes that catalyze the reductive carboxylation of α,β-unsaturated enoyl-CoA thioesters to produce α-carboxylated malonyl-CoA derivatives. researchgate.netmdpi.com These products serve as important extender units in polyketide biosynthesis. mdpi.com Acryloyl-CoA, and by extension its SNAC mimic this compound, can act as an analog substrate for some of these enzymes. pnas.org

A notable example is crotonyl-CoA carboxylase/reductase (Ccr) from Rhodobacter sphaeroides. pnas.orguniprot.org While its primary substrate is crotonyl-CoA, Ccr also accepts acryloyl-CoA, catalyzing its reductive carboxylation to yield methylmalonyl-CoA. pnas.org The reaction proceeds via the transfer of a hydride from NADPH to the C3 position of the acryloyl moiety, followed by the incorporation of carbon dioxide at the C2 position. researchgate.net The use of this compound in such studies simplifies the experimental setup and allows for a more direct investigation of the enzyme's catalytic mechanism without the complexities associated with the full coenzyme A molecule. researchgate.net

The relative activity of Ccr with acryloyl-CoA is significant, reaching about 40% of the maximum velocity observed with its natural substrate, crotonyl-CoA. pnas.org This demonstrates the enzyme's capacity to process shorter-chain α,β-unsaturated thioesters, a property that can be exploited for the chemoenzymatic synthesis of various building blocks. mdpi.com

The use of stereoselectively labeled analogs of this compound has been pivotal in elucidating the stereochemical course of enzymatic reactions. pnas.orgresearchgate.net By incorporating stable isotopes, such as deuterium, at specific positions, researchers can track the fate of individual atoms during the catalytic cycle. researchgate.net

In the case of crotonyl-CoA carboxylase/reductase, detailed stereochemical studies have been performed. pnas.orgresearchgate.net It was determined that the pro-(4R) hydrogen of NADPH is transferred to the re face of the C3 position of the α,β-unsaturated thioester. pnas.org Subsequently, in the carboxylation reaction, carbon dioxide is incorporated in an anti fashion at the C2 atom, leading to the formation of the (2S)-stereoisomer of the carboxylated product. pnas.orgresearchgate.net For instance, the reductive carboxylation of acryloyl-CoA by Ccr yields (2S)-methylmalonyl-CoA. uniprot.orgresearchgate.net

These detailed mechanistic insights, made possible by the use of substrate analogs like this compound and its isotopically labeled variants, are fundamental to our understanding of enzyme function and provide a basis for the rational design and engineering of biocatalysts for synthetic applications. pnas.org

The table below outlines the stereochemical details of the reaction catalyzed by Ccr.

| Substrate Analog | Enzyme | Stereochemical Outcome |

| Acryloyl-CoA | Crotonyl-CoA Carboxylase/Reductase (Ccr) | Hydride transfer from pro-(4R)-NADPH to the re face of C3. |

| Acryloyl-CoA | Crotonyl-CoA Carboxylase/Reductase (Ccr) | anti-incorporation of CO2 at C2, yielding (2S)-methylmalonyl-CoA. uniprot.orgresearchgate.net |

Role as an Analog Substrate in Reductive Carboxylation Reactions

Studies on Molecular Mechanisms of Action in Experimental Systems

The acrylyl group in this compound features a carbonyl group conjugated to a double bond, making it susceptible to nucleophilic attack. In enzymatic systems, this reactivity is central to carbon-carbon bond formation. acs.org A key mechanistic step in many polyketide and fatty acid biosynthesis pathways is the Claisen condensation, where a nucleophilic enolate attacks an electrophilic thioester. acs.org

The formation of an enolate from a donor molecule, such as malonyl-ACP or methylmalonyl-ACP, is initiated by a ketosynthase (KS) domain. acs.org This enolate, a potent nucleophile, then attacks the carbonyl carbon of an acyl-thioester acceptor, like this compound or a growing polyketide chain tethered to an ACP. acs.orgmasterorganicchemistry.com The α-carbon of the enolate is the primary site of reaction with electrophiles. masterorganicchemistry.com This nucleophilic attack results in the formation of a new carbon-carbon bond and extends the polyketide chain. ucsb.edu The use of SNAC thioesters as substrate mimics has been instrumental in studying these condensation reactions. nih.govmdpi.com

The reactivity of enolates is influenced by the acidity of the α-hydrogens. libretexts.org The presence of electron-withdrawing groups, such as a thioester, can increase the acidity of these protons, facilitating enolate formation. masterorganicchemistry.com

| Reaction Type | Key Reactants | Mechanistic Feature |

| Claisen Condensation | Enolate (from malonyl-ACP), Acyl-thioester | Nucleophilic attack of the enolate on the thioester carbonyl. acs.org |

| α-Alkylation | Enolate, Haloalkane | SN2 reaction between the α-carbon of the enolate and the haloalkane. ucsb.edu |

| Aldol Addition | Enolate, Aldehyde/Ketone | Nucleophilic addition of the enolate to a carbonyl group. ucsb.edu |

Characterizing the transient, enzyme-bound intermediates formed during enzymatic reactions is crucial for understanding the catalytic mechanism. Techniques like Fourier-transform mass spectrometry (FTMS) combined with limited proteolysis have been successfully employed to detect and characterize thioester-bound intermediates in polyketide synthesis. nih.govresearchgate.net

In studies involving the epothilone biosynthetic pathway, incubation of the polyketide synthase EpoC with various N-acetylcysteamine thioester (SNAC) substrate mimics led to detectable mass shifts on the ACP domain. nih.gov These shifts were consistent with the condensation of the SNAC substrate with an enzyme-bound carbanion, which is formed by the decarboxylation of methylmalonyl-S-EpoC. nih.gov This MS-based methodology allows for the semi-quantitative analysis of free enzyme, intermediate, and product occupancy on the synthase. nih.gov

The characterization of these enzyme-bound intermediates provides direct evidence for the proposed reaction mechanisms, including the formation of covalent adducts and the sequence of catalytic events. nih.govrug.nl For instance, the formation of a methylthiazolyl-methacrylyl product bound to the EpoC enzyme was confirmed by a specific mass shift, validating the incorporation of precursor molecules. nih.gov These studies can also reveal the formation of non-productive intermediates, which can provide insights into the fidelity and potential bottlenecks of the biosynthetic process. nih.gov

Contributions to Polyketide Biosynthesis Research

Polyketide synthases (PKSs) are large multienzyme proteins that produce a vast array of structurally diverse and medicinally important natural products. biorxiv.org The study of these complex assembly lines is greatly facilitated by the use of N-acetylcysteamine (SNAC) thioesters, which act as mimics of the natural substrates attached to the 4'-phosphopantetheine (B1211885) arm of acyl carrier proteins. mdpi.com This allows for more straightforward investigations of the individual enzymatic domains within the PKS machinery. mdpi.com

The modular nature of polyketide synthases allows for the stepwise condensation of simple acyl-CoA units, leading to the formation of a growing polyketide chain. Each module is responsible for one cycle of chain elongation. researchgate.net SNAC thioesters have been instrumental in probing the mechanisms of this chain elongation and the factors that contribute to the diversification of the final polyketide structure.

Researchers have used various acyl-SNAC thioesters to understand the substrate flexibility of ketosynthase (KS) domains, which are responsible for the carbon-carbon bond-forming condensation reactions. acs.org By incubating PKS modules with different SNAC-bound precursors, scientists can determine which units are accepted and incorporated, shedding light on how chain length is controlled and how different side chains are introduced. acs.org For instance, the intact incorporation of deuterium-labeled N-acetylcysteamine thioesters of crotonic, (2E,4E)-hexadienoic, and (2E,4E,6E)-octatrienoic acids into aspyrone (B94758) in Aspergillus melleus provided evidence that the aspyrone PKS operates in a processive manner, similar to fatty acid synthases. rsc.org

Furthermore, engineered PKS systems with exchanged acyltransferase (AT) domains have been tested with a variety of extender substrates, including those attached to NAC, to explore the production of unnatural polyketides. researchgate.net This approach has led to the biosynthesis of novel polyketide structures and has expanded our understanding of how to manipulate these enzymatic systems for synthetic biology applications. researchgate.netresearchgate.net

For a polyketide synthase to become active, its acyl carrier protein (ACP) domains must undergo a crucial post-translational modification. acs.orgnih.gov This involves the transfer of a 4'-phosphopantetheine moiety from coenzyme A to a conserved serine residue on the apo-ACP domain, a reaction catalyzed by phosphopantetheinyl transferases (PPTases). acs.orgnih.gov This modification converts the apo-ACP into the functional holo-ACP, which is then able to carry the growing polyketide chain. acs.org

SNAC thioesters have been employed to study the activity of various enzymes that interact with the ACP-bound intermediates. Acyl hydrolase (AH) domains, for example, are believed to play a proofreading role in trans-AT PKS systems by removing incorrectly loaded acyl units from the ACP. researchgate.net Studies have shown that these AH domains have a preference for short, linear acyl-ACPs, with acetyl-ACP being the optimal substrate. researchgate.net This suggests a targeted housekeeping function, possibly to remove acetyl groups that are erroneously transferred from acetyl-CoA or result from the premature decarboxylation of malonyl-ACP. researchgate.net The use of acetyl-SNAC and other acyl-SNACs allows for kinetic analysis of these editing functions.

Additionally, methyltransferase (MT) domains embedded within PKS modules are responsible for adding methyl groups to the polyketide backbone. nih.gov Excised MT domains from trans-AT PKS pathways have been shown to be active on substrates bound to N-acetylcysteamine, demonstrating the utility of these mimics in characterizing the substrate specificity and catalytic activity of these modifying enzymes. nih.gov

Understanding Chain Elongation and Diversification

Insights into Non-Ribosomal Peptide Biosynthesis

Non-ribosomal peptide synthetases (NRPSs) are modular megasynthases that produce a wide array of peptides with diverse biological activities, including antibiotics and immunosuppressants. nih.govnih.govwikipedia.org Similar to PKSs, the growing peptide chain is covalently tethered to a thiolation (T) domain, which is structurally and functionally analogous to the ACP domain of PKSs. acs.org

Aminoacyl-N-acetylcysteamine thioesters (aminoacyl-SNACs) have been developed as small-molecule substrate analogs for the condensation (C) domains of NRPSs. nih.gov These C domains are responsible for catalyzing the peptide bond formation between the upstream peptidyl-S-T domain and the downstream aminoacyl-S-T domain. nih.gov

The use of a series of aminoacyl-SNACs has enabled researchers to probe the substrate specificity of C domains. nih.gov For example, the condensation domain from enterobactin synthetase showed a high degree of selectivity for its natural substrate analog, L-Ser-SNAC, when tested against other aminoacyl-SNACs. nih.gov Similarly, the first C domain of tyrocidine synthetase exhibited clear stereoselectivity, favoring D-Phe-SNAC over L-Phe-SNAC as the upstream donor substrate. nih.gov These findings highlight the utility of aminoacyl-SNACs in characterizing the intricate substrate recognition and catalytic mechanisms of NRPS condensation domains, which is crucial for efforts in the engineered biosynthesis of novel peptides. nih.gov

Investigation of Specific Metabolic Pathways (e.g., Cyclopropanecarboxylate (B1236923) Metabolism)

The application of N-acetylcysteamine thioesters extends to the study of more specialized metabolic pathways, providing insights into enzyme specificity and reaction mechanisms.

In the study of cyclopropanecarboxylate metabolism in Rhodococcus rhodochrous, a synthetic version of S-cyclopropanecarboxyl-N-acetylcysteamine was used to investigate the substrate specificity of the enzymatic system. Current time information in East Hants, CA. The researchers found that while cyclopropanecarboxyl-CoA was readily oxidized, the corresponding N-acetylcysteamine thioester did not act as a substrate, even at high concentrations. Current time information in East Hants, CA. This demonstrated that the oxidation system for cyclopropanecarboxylate is highly specific for the CoA thioester, providing valuable information about the initial steps of this degradation pathway. Current time information in East Hants, CA.

In a different context, various N-acetylcysteamine derivatives were synthesized to probe the substrate specificity of peptidoglycan O-acetyltransferase B (PatB), an enzyme involved in the post-synthetic modification of bacterial peptidoglycan. nih.gov It was found that PatB could utilize several SNAC donors with different chemical handles, indicating a relaxed substrate specificity. nih.gov This promiscuity allows for the covalent attachment of bioorthogonal functionalities to peptidoglycan, which can be used to study the extent and mechanism of O-acetylation. nih.gov The ability of PatB to accept SNAC donors also suggests that the acetate (B1210297) group from acetyl-CoA might be transferred via a cysteine residue in the partner protein, PatA. nih.gov

Deciphering Thienamycin (B194209) Biosynthesis

Thienamycin is a potent, broad-spectrum carbapenem (B1253116) antibiotic produced by the bacterium Streptomyces cattleya. nih.govresearchgate.net Its complex biosynthetic pathway has been the subject of intense research, and N-acetylcysteamine thioesters have played a role in unraveling some of its intricacies. researchgate.net

The biosynthesis of thienamycin involves a series of enzymatic steps, including the formation of the β-lactam ring and the attachment and modification of a cysteaminyl side chain. nih.govnih.gov Researchers have used N-acetylcysteamine-based compounds as mimics of pathway intermediates to characterize the function of specific enzymes. researchgate.net For example, in vitro studies of the enzyme ThnF, an acetyltransferase, used carboxyethylene-N-acetylcysteamine as a model substrate to confirm its role in the N-acetylation of the cysteaminyl side chain using acetyl-CoA. researchgate.net While cysteamine (B1669678) is the natural thioether in thienamycin, its primary amine makes the carbapenem structure unstable; therefore, N-acetylcysteamine (SNAC) is used as a more stable substitute in these biochemical assays. researchgate.net The use of such synthetic analogs is critical for overcoming the instability of true intermediates and for functionally characterizing the tailoring enzymes of the thienamycin pathway. researchgate.netnih.gov

Role in Elucidating Biosynthetic and Metabolic Pathways

Characterization of CoA-Derived Intermediates

S-Acrylyl-N-acetylcysteamine and related acyl-N-acetylcysteamine (SNAC) thioesters are invaluable tools in biochemistry for the characterization of enzyme-bound intermediates derived from Coenzyme A (CoA). These synthetic molecules act as mimics of natural substrates, allowing researchers to probe the mechanisms of complex enzymatic systems, particularly modular polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs). mdpi.com In these biosynthetic assembly lines, the growing polyketide or peptide chain is covalently tethered to an acyl carrier protein (ACP) domain via a 4'-phosphopantetheine (B1211885) arm. SNAC thioesters effectively simulate this protein-bound state, enabling simplified in vitro studies of individual enzyme domains or modules. mdpi.combeilstein-journals.org

The use of SNAC-tethered intermediates facilitates the investigation of substrate specificity, catalytic activity, and stereochemical control of various PKS domains, such as ketosynthases (KS), ketoreductases (KR), and dehydratases (DH). nih.gov By synthesizing a range of SNAC thioesters with varying acyl portions, researchers can determine the tolerance and selectivity of a specific enzymatic domain. This approach is crucial for understanding how these multi-domain enzymes function and for efforts to re-engineer them to produce novel bioactive compounds. rsc.org

A primary technique for analyzing the interaction between an enzyme and a SNAC substrate is mass spectrometry. rsc.org This method allows for the direct observation of the covalent modification of an enzyme domain, such as the acylation of a ketosynthase active site, providing definitive evidence of substrate recognition and processing. rsc.orgnih.gov Kinetic parameters for these interactions can be determined, offering quantitative insights into the efficiency of the enzymatic catalysis.

Detailed research findings from studies on various PKS domains highlight the utility of SNAC thioesters in characterizing CoA-derived intermediates. For instance, the substrate tolerance of a ketosynthase domain from the bacillaene (B1261071) PKS was systematically probed using a panel of SNAC analogues. The results, summarized in the table below, demonstrate the enzyme's high selectivity for its natural glycine-derived substrate over other variants.

| Substrate (Acyl Group) | kcat/KM (M-1s-1) | Relative kcat/KM |

|---|---|---|

| Glycine-derived (2) | 14,000 ± 2,000 | 1.0 |

| Alanine-derived (3) | 1,800 ± 100 | 0.13 |

| Valine-derived (4) | No Reaction | - |

Similarly, the specificity of ketoreductase domains can be meticulously examined. Studies on the PikKR2 domain from the pikromycin (B1677795) PKS used various triketide and diketide SNAC mimics to evaluate catalytic efficiency. The data revealed that the enzyme could process different substrate mimics, albeit with varying efficiencies, highlighting how substrate structure influences kinetic parameters.

| Substrate | kcat/KM (min-1M-1) |

|---|---|

| Triketide Substrate Mimic 12 | 12.1 |

| Triketide Substrate Mimic 13 | 14.5 |

| Diketide Substrate 63 | 66 |

| trans-Decalone 64 | 718 |

Furthermore, SNAC thioesters have been employed to investigate the function of more unusual PKS domains, such as oxygenases that insert oxygen into the polyketide backbone. In a study of the oocydin pathway, researchers synthesized several β-keto SNAC thioesters to test as substrates for the oxygenase OocK. This led to the successful characterization of the enzyme's activity, demonstrating it catalyzes a Baeyer–Villiger-type oxidation on the PKS intermediate. nih.gov

| Compound | Structure of Acyl Group | Observed Activity |

|---|---|---|

| 7 | 3-oxodecanoyl | Conversion to product |

| 8 | 3-oxo-5-phenylpentanoyl | Conversion to product |

| 9 | 3-oxo-3-phenylpropanoyl | No conversion |

| 10 | 3-cyclobutyl-3-oxopropanoyl | No conversion |

Advanced Analytical and Spectroscopic Techniques for Research Characterization

Chromatographic Methods for Separation and Quantification in Research Studies

Chromatographic techniques are fundamental in the analysis of S-acrylyl-N-acetylcysteamine, enabling its separation from complex mixtures and its quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound and related compounds. wikipedia.orgopenaccessjournals.com This method utilizes a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). wikipedia.org The differential interactions of the components with the stationary phase lead to their separation. wikipedia.org

In studies involving this compound, HPLC is often coupled with high-resolution mass spectrometry (HPLC-HRMS) for enhanced analytical power. uni-marburg.de For instance, research on the biosynthesis of natural products has employed HPLC-HRMS to analyze reactions involving various N-acetylcysteamine (NAC) thioester substrates. uni-marburg.de The versatility of HPLC allows for different operational modes, such as reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. wikipedia.org The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. wikipedia.org

A specific application involves the analysis of N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC), a related mercapturic acid, where HPLC with direct UV detection was used. nih.gov The sample was purified using solid-phase extraction and then injected onto an ion exclusion column. nih.gov Isocratic elution with dilute sulfuric acid allowed for the detection of AMCC at a specific wavelength. nih.gov

Table 1: Example HPLC Parameters for Analysis of a Related Mercapturic Acid

| Parameter | Condition |

|---|---|

| Column | Aminex HPX-87H Ion Exclusion |

| Mobile Phase | 1 mM Sulphuric Acid |

| Flow Rate | 0.85 mL/min |

| Temperature | 37°C |

| Detection | UV at 196 nm |

| Retention Time | 11.1 min |

Data derived from a study on N-acetyl-S-(N-methylcarbamoyl)cysteine. nih.gov

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and sensitive method for monitoring the progress of chemical reactions involving this compound. researchgate.netnih.gov This technique involves spotting a small amount of the reaction mixture onto a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel. researchgate.netukessays.com The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). nih.gov As the solvent moves up the plate by capillary action, the components of the mixture travel at different rates, leading to their separation. ukessays.com

TLC is particularly useful for observing the conversion of reactants to products in real-time. ukessays.com By comparing the spots of the reaction mixture with those of the starting materials, researchers can determine when a reaction is complete. ukessays.com The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be calculated to help identify compounds. ukessays.com For instance, in the synthesis of acetylsalicylic acid, TLC was used to monitor the disappearance of the reactant spot and the appearance of the product spot. ukessays.com While specific TLC protocols for this compound are not detailed in the provided search results, the general principles of using TLC for reaction monitoring are broadly applicable. researchgate.netukessays.comescholarship.org

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry (MS) for Structural Elucidation and Intermediate Detection

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing critical information for the structural elucidation of molecules like this compound. arcjournals.org This highly sensitive method can identify unknown compounds, quantify known materials, and elucidate the structure and chemical properties of molecules. currenta.demdpi.com High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-ToF) instruments, can measure masses with high accuracy, often to four decimal places, which allows for the determination of the elemental composition of a molecule or its fragments. currenta.de

The process typically involves ionizing the sample and then separating the ions based on their mass-to-charge ratio. arcjournals.org Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural information by breaking down a selected ion and analyzing its fragments. currenta.de This technique is invaluable for identifying and differentiating isomers, which may not be possible with single-stage MS. mdpi.com

A significant application of mass spectrometry in the study of this compound and similar thioesters is the direct detection of these intermediates while they are bound to enzymes. nih.gov Research on the biosynthesis of epothilones has successfully used Fourier-transform mass spectrometry (FTMS) combined with limited proteolysis to detect thioester-bound intermediates on a large polyketide synthase enzyme. nih.govresearchgate.net In these experiments, incubating the enzyme with various N-acetylcysteamine (NAC) thioester substrate mimics resulted in detectable mass shifts on the acyl carrier protein (ACP) domain of the enzyme, confirming the formation of the enzyme-bound intermediate. nih.gov This MS-based methodology provides semi-quantifiable ratios of the free enzyme, the intermediate, and the product, offering insights into enzyme occupancy and the formation of non-productive intermediates. nih.govresearchgate.net

Table 2: Key Mass Spectrometry Parameters for Structural Elucidation

| Parameter | Description |

|---|---|

| Mass Accuracy | High-resolution instruments provide precise mass measurements, enabling the determination of elemental formulas. currenta.de |

| Resolution | The ability to distinguish between ions of very similar mass-to-charge ratios, revealing isotopic patterns. currenta.de |

| Fragment Analysis (MS/MS) | Induces fragmentation of a selected ion to generate smaller fragment ions, providing structural information. currenta.de |

| Ionization Technique | Methods like Electrospray Ionization (ESI) are commonly used for the analysis of biomolecules. currenta.de |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural confirmation and determination of the stereochemistry of this compound. wikipedia.orgebsco.com This method exploits the magnetic properties of atomic nuclei, such as ¹H and ¹³C. libretexts.org When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific radio frequencies, and the resulting NMR spectrum provides detailed information about the molecule's structure, including the connectivity of atoms and their chemical environment. wikipedia.orgebsco.com

The chemical shift of a nucleus in an NMR spectrum is indicative of its local electronic environment, while spin-spin coupling patterns reveal which nuclei are adjacent to one another. libretexts.org For complex molecules, two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish detailed structural assignments. mdpi.com These experiments provide through-bond correlation information that is crucial for piecing together the molecular structure. The complete structural characterization of complex organic molecules often relies on a combination of these 1D and 2D NMR techniques. mdpi.com

Spectrophotometric Assays for Enzymatic Activity

Spectrophotometric assays are widely used to measure the activity of enzymes that utilize or produce this compound. numberanalytics.com These assays are based on measuring the change in absorbance of light at a specific wavelength as a reaction proceeds. numberanalytics.com The Beer-Lambert law provides the basis for relating absorbance to the concentration of a light-absorbing species. numberanalytics.com

For enzymes like acetyl-CoA:arylamine N-acetyltransferase, which catalyzes a reaction involving the transfer of an acetyl group, spectrophotometric methods have been developed to quantify enzyme activity. nih.gov One such assay measures the decrease of the arylamine substrate by monitoring the corresponding decrease in the formation of a colored Schiff's base with p-dimethylaminobenzaldehyde. nih.gov To overcome product inhibition by Coenzyme A (CoASH), a recycling system can be incorporated into the assay to convert the inhibitory product back into the substrate, acetyl-CoA. nih.gov In the context of this compound, a similar principle could be applied by monitoring the disappearance of the acrylyl thioester or the appearance of a product, provided one of these species has a distinct absorbance spectrum. For example, the cleavage of a thioester can be monitored by reacting the resulting thiol with a fluorogenic substrate, leading to a measurable fluorescent signal. ru.nl

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-acetylcysteamine (NAC) |

| N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) |

| Acetylsalicylic acid |

| Coenzyme A (CoASH) |

| Acetyl-CoA |

| Epothilones |

Computational and Theoretical Approaches in S Acrylyl N Acetylcysteamine Research

Molecular Modeling and Docking Studies for Enzyme-Substrate Interactions

Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of S-Acrylyl-N-acetylcysteamine, these methods are vital for elucidating how it interacts with the active sites of enzymes. This compound and similar N-acetylcysteamine (NAC) thioesters serve as valuable substrate mimics for studying complex enzymes like polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs). acs.orgresearchgate.net

Docking studies can simulate the binding of this compound into an enzyme's catalytic pocket. rsc.org This process helps identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the substrate. mdpi.comresearchgate.net For example, in PKS modules, the ketosynthase (KS) domain is responsible for catalyzing the carbon-carbon bond-forming condensation reaction. acs.org Docking this compound into the KS active site can reveal the structural basis for substrate recognition and specificity, explaining why the enzyme favors certain acyl groups over others. researchgate.net

These computational models can predict binding affinities and the conformation of the substrate within the active site, which is critical for understanding the subsequent catalytic mechanism. researchgate.net Furthermore, by comparing the docking of various substrate analogs, researchers can rationally design new substrates or inhibitors. rsc.org The insights gained from these models are crucial for the bioengineering of PKS and NRPS assembly lines to produce novel bioactive compounds.

| Computational Technique | Objective | Key Information Obtained | Relevance to this compound |

|---|---|---|---|

| Molecular Docking | Predict the binding mode and affinity of a ligand (substrate) in an enzyme's active site. nih.gov | - Binding pose and conformation

| Elucidates how this compound fits into and interacts with enzyme active sites (e.g., PKS ketosynthase domains). |

| Molecular Dynamics (MD) Simulation | Simulate the dynamic movements of the enzyme-substrate complex over time. | - Conformational changes in the enzyme upon substrate binding rsc.org | Reveals the flexibility of the active site and the stability of the this compound complex, providing a more realistic view of the interaction. |

| Structural Bioinformatics | Analyze and compare protein structures to understand function and evolution. iqs.edu | - Identification of conserved catalytic domains

| Places the interaction within the broader context of enzyme families that may utilize or be inhibited by acyl-NAC thioesters. |

Quantum Chemical Calculations for Reaction Mechanisms

While molecular modeling provides a static or classical picture of interactions, quantum chemical (QC) calculations are employed to investigate the electronic details of chemical reactions. nih.govrsc.org These methods, such as Density Functional Theory (DFT), are used to map the entire reaction pathway at an atomic level, including the transition states, which are high-energy, short-lived structures that cannot be observed directly through experiment. mdpi.comaspbs.com

For this compound, QC calculations can be applied to understand the mechanism of acyl transfer or condensation reactions. In a PKS module, for instance, the key step is the decarboxylative Claisen condensation between an acyl group (like the acrylyl group from this compound) bound to a ketosynthase (KS) domain and a malonyl- or methylmalonyl-extender unit attached to an acyl carrier protein (ACP). acs.org

QC calculations can:

Determine the geometry and energy of the transition state for the carbon-carbon bond formation.

Calculate the activation energy of the reaction, providing a quantitative measure of the reaction rate. rsc.org

Analyze the charge distribution in the reactants, transition state, and products to understand how the enzyme's active site stabilizes the transition state. mdpi.com

Elucidate the roles of specific catalytic residues (e.g., the catalytic triad (B1167595) in a KS domain) in the chemical transformation. researchgate.net

By providing a detailed energetic and electronic picture of the reaction, these theoretical calculations offer a fundamental understanding of the catalytic process that is unattainable by other means. wavefun.com

| QC Method/Concept | Purpose | Information Yielded | Application to this compound Reactions |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculate the electronic structure of molecules and transition states. aspbs.com | - Optimized molecular geometries

| Models the acyl transfer from the N-acetylcysteamine carrier to an enzyme active site or the subsequent condensation reaction. |

| Transition State Search | Locate the highest energy point along the reaction coordinate. | - Structure of the transition state

| Identifies the precise geometry of the short-lived intermediate during the bond-forming step involving the acrylyl group. |

| Potential Energy Surface (PES) Mapping | Map the energy of the system as a function of the geometry of the reacting atoms. mdpi.com | - Visualization of the entire reaction pathway

| Provides a complete energetic profile for the enzymatic reaction catalyzed on this compound. |

Simulation of Biochemical Pathways

Individual enzymes and their substrates operate within the larger context of biochemical pathways. This compound can function as an intermediate, a substrate, or an inhibitor within such a network. cnjournals.com The simulation of biochemical pathways aims to understand the dynamic behavior of the entire system, such as how metabolite concentrations change over time and how the pathway responds to perturbations. scitepress.org

These simulations are typically based on a set of ordinary differential equations (ODEs) derived from the law of mass action and enzyme kinetics (e.g., Michaelis-Menten kinetics). researchgate.netarxiv.org Each equation describes the rate of change of a specific molecular species in the pathway. By integrating these equations numerically, a dynamic simulation of the pathway can be generated.

In research involving this compound, pathway simulation can be used to:

Model its effect as a potential inhibitor on a metabolic route, such as the meta-cleavage pathway for catechol. cnjournals.com

Predict the flux through a pathway when this compound is introduced as a substrate for an engineered enzyme.

Understand the system-level consequences of altering the activity of an enzyme that processes this compound.

Analyze the robustness and stability of a network in the presence of this reactive thioester. scitepress.org

These computational models are essential for systems biology and metabolic engineering, allowing for the predictive design and analysis of complex biological systems.

| Component | Description | Example related to this compound |

|---|---|---|

| Model Representation | The pathway is represented as a network of nodes (metabolites) and edges (reactions). scitepress.org | This compound is a node, connected by reactions where it is either produced or consumed. |

| Mathematical Framework | A system of Ordinary Differential Equations (ODEs) describes the rate of change for each metabolite's concentration based on reaction kinetics. researchgate.net | d[Product]/dt = k * [Enzyme] * [this compound] |

| Parameters | The model requires quantitative data, including initial concentrations of metabolites and kinetic parameters for each enzyme (e.g., k_cat, K_M, K_i). | The inhibition constant (K_i) for this compound on a target enzyme. |

| Simulation Output | The simulation generates time-course data showing how the concentrations of all species in the pathway evolve. arxiv.org | Predicting the accumulation of a downstream metabolite or the depletion of a precursor when this compound is introduced. |

Future Research Directions and Challenges

Development of Novel S-Acrylyl-N-acetylcysteamine Analogs for Expanded Research Applications

The development of novel analogs of this compound is a cornerstone for expanding its use as a research tool. As mimics of coenzyme A (CoA) thioesters, N-acetylcysteamine (SNAC) derivatives are invaluable for probing the mechanisms of enzymes that handle acyl-CoA substrates, such as polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs). mdpi.comebi.ac.uk These enzymatic assembly lines are responsible for producing a vast array of biologically active natural products. mdpi.comnih.gov

Future research will likely focus on designing and synthesizing a broader diversity of SNAC thioester analogs to explore and manipulate these biosynthetic pathways. By creating analogs with varied acyl groups, researchers can systematically probe the substrate specificity of individual enzymatic domains within PKS and NRPS modules. acs.orgresearchgate.net This approach allows for the detailed investigation of enzyme kinetics and mechanisms, which is crucial for efforts in synthetic biology to engineer these pathways for the production of novel compounds. beilstein-journals.org

For instance, the synthesis of SNAC 7-hydroxy-2-enethioates has been identified as a key step for studying various enzymatic domains of megasynthase enzymes. mdpi.com The development of more efficient and versatile synthetic routes to such complex analogs is a primary objective. mdpi.com

Table 1: Examples of N-Acetylcysteamine (SNAC) Thioester Analogs in Research

| Analog Class | Research Application | Key Research Finding | Reference |

|---|---|---|---|

| Biomimetic Polyketide Thioester Surrogates | Studying polyketide synthase (PKS) mechanisms | SNAC thioesters effectively mimic the natural substrate attachment, enabling simplified studies of active enzymes. | mdpi.com |

| SNAC 7-hydroxy-2-enethioates | Probing enzymatic domains of megasynthases | A novel synthesis using a Suzuki-Miyaura reaction significantly improved yield and reduced the number of synthetic steps compared to previous methods. | mdpi.com |

| Methylmalonyl-SNAC | Alteration of polyketide structure | Demonstrated surprisingly high incorporation efficiency into different polyketides in vivo, showing the high activity of these substrate analogues. | ebi.ac.ukbeilstein-journals.org |

| Acyl-SNACs with various functionalizations | PKS proofreading and housekeeping studies | Used to demonstrate that certain acyltransferase-like enzymes (AT2) can hydrolyze aberrant acyl units from the PKS, acting as a proofreading mechanism. | researchgate.net |

Integration with Advanced Omics Technologies for Systems-Level Understanding

The integration of chemical probes like this compound with advanced "omics" technologies offers a powerful approach to achieving a systems-level understanding of cellular processes. nih.govazolifesciences.com Multi-omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of biological systems that single-omics approaches cannot capture. azolifesciences.comnih.govfrontlinegenomics.com

This compound and its analogs can be used as chemical tools to perturb specific enzymatic pathways. The downstream effects of these perturbations can then be monitored across multiple omics layers. For example, introducing a specific SNAC thioester into a cell culture could alter the production of certain secondary metabolites (metabolomics), which may in turn trigger changes in protein expression (proteomics) and gene transcription (transcriptomics). nih.gov

A particularly promising area is "redoxomics," which focuses on the comprehensive analysis of protein thiol modifications. frontiersin.org Given the thiol-based reactivity of this compound, its analogs could be designed as probes to study the cellular machinery that interacts with thioesters, potentially identifying new protein targets and pathways regulated by these interactions. This approach is conceptually similar to the use of other chemical probes for visualizing post-translational modifications like S-palmitoylation within complex tissue samples, a field that merges chemical proteomics with advanced imaging. nih.gov

Table 2: Potential Omics Integration Strategies

| Omics Technology | Potential Application with this compound Analogs | Expected Insight | Reference |

|---|---|---|---|

| Proteomics | Identify proteins that bind to or process specific SNAC thioester analogs. | Discovery of novel enzymes or regulatory proteins involved in thioester metabolism and signaling. | nih.govfrontiersin.org |

| Metabolomics | Trace the incorporation of SNAC-linked building blocks into natural product pathways. | Elucidation of biosynthetic pathways and generation of novel metabolic products. | ebi.ac.ukresearchgate.net |

| Transcriptomics | Analyze changes in gene expression in response to pathway modulation by SNAC analogs. | Understanding the regulatory networks that control secondary metabolism. | nih.govazolifesciences.com |

| Multi-Omics Integration | Combine proteomics, metabolomics, and transcriptomics data to build comprehensive models. | A holistic view of how perturbing a specific enzymatic step affects the entire cellular system. | nih.govnih.gov |

Overcoming Synthetic and Methodological Limitations in Research Settings

Despite their utility, the full research potential of this compound and its analogs is hampered by significant synthetic and methodological challenges. A major limitation is the inherent reactivity and instability of the thioester bond, which complicates synthesis, purification, and handling. mdpi.com

The preparation of specifically functionalized SNAC thioesters can be difficult, often suffering from undesired side reactions. mdpi.com For example, the synthesis of complex structures like SNAC-7-hydroxy-2-enethioates has been described as not well-developed, necessitating innovative chemical strategies. mdpi.com While new methods, such as the application of the Suzuki-Miyaura cross-coupling reaction in the presence of a SNAC thioester, have shown promise in improving yields and simplifying synthetic routes, these are not yet universally applicable. mdpi.com The development of robust and versatile synthetic methodologies remains a critical challenge. mdpi.comtandfonline.com

Another limitation lies in the methods for studying the interactions of these compounds within biological systems. The transient nature of enzyme-substrate complexes and the complexity of cellular chemical reaction networks (CRNs) make it difficult to monitor these interactions in real-time. ru.nl Developing more sensitive and specific assays to track the fate of SNAC thioesters in vitro and in vivo is essential for validating their proposed roles and discovering new ones.

Exploration of Undiscovered Biochemical Roles and Pathways

While this compound is primarily utilized as a synthetic tool to study known enzyme families like PKSs and NRPSs, there is a vast, unexplored landscape of potential biochemical roles. mdpi.comacs.org Thioesters are central intermediates in numerous metabolic pathways beyond natural product synthesis, and SNAC-based probes could be instrumental in exploring these less-characterized areas.

Future research could focus on using libraries of diverse SNAC thioester analogs to screen for novel enzymatic activities in cell lysates or environmental samples. This could lead to the discovery of new enzymes with unique catalytic functions or substrate specificities.

Furthermore, the principles of chemical biology suggest that small molecule probes can uncover new regulatory mechanisms. rsc.org this compound or its derivatives could potentially act as modulators of protein function through covalent modification of cysteine residues, a mechanism known to be important in cellular signaling. Exploring these "off-target" effects in a systematic way could reveal previously unknown roles for reactive electrophiles in biology. The study of complex enzymatic reaction networks, which can exhibit behaviors like bistability and oscillation, could also be advanced by using SNAC analogs to precisely perturb network components and observe the system's response. ru.nl

Q & A

Q. What are the key synthetic strategies for preparing S-Acrylyl-N-acetylcysteamine, and how can reaction conditions be optimized?

While the provided evidence does not explicitly detail synthetic protocols for this compound (CAS 96837-32-0), analogous N-acetylcysteamine derivatives are synthesized via acylation reactions . For example:

- Acyl chloride coupling : Reacting N-acetylcysteamine with acryloyl chloride under controlled pH (e.g., neutral to slightly basic) and low temperatures to minimize side reactions.

- Purification : Use column chromatography or recrystallization to isolate the product.

Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry or solvent systems (e.g., dichloromethane or tetrahydrofuran) .

Q. What analytical methods are recommended for characterizing this compound?

Key techniques include:

- High-Performance Liquid Chromatography (HPLC) : To assess purity, as demonstrated for structurally similar N-acetylcysteine adducts (e.g., CMEMA, DHBMA) .

- Mass Spectrometry (MS) : For molecular weight confirmation, following protocols used for N-acetyl-S-(2-hydroxyethyl)-L-cysteine .

- Nuclear Magnetic Resonance (NMR) : To verify the acrylyl group’s vinyl protons (δ 5.5–6.5 ppm) and thioester linkage.

Data Table :

| Technique | Purpose | Example Reference |

|---|---|---|

| HPLC | Purity assessment | |

| MS | Molecular confirmation | |

| NMR | Structural elucidation |

Q. What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Storage : Keep in a tightly sealed container, away from oxidizers and acids, in a cool, dark, and ventilated area .

- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s role in glutathione transferase (GST) activity?

Methodology :

Enzyme Preparation : Isolate GSTs from biological sources (e.g., rat liver homogenates) via ammonium sulfate precipitation .

Substrate Screening : Test enzymatic activity using this compound alongside other substrates (e.g., 1-chloro-2,4-dinitrobenzene) to assess cross-specificity .

Separation Techniques : Use electrofocusing or CM-cellulose chromatography to isolate GST isoforms and compare catalytic efficiency .

Key Finding : GSTs exhibit broad substrate promiscuity, allowing this compound to serve as a model thioester substrate for mechanistic studies .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of N-acetylcysteamine derivatives?

Approach :

- Acyl Group Variation : Synthesize analogs with substituents (e.g., acetyl, isobutyryl) on the thiol or cysteamine residues .

- Biological Assays : Test pro-glutathione (pro-GSH) and antiviral activity in human macrophages.